O-Toluenesulfonamide

Catalog No.
S3717932
CAS No.
8013-74-9
M.F
C7H9NO2S
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Toluenesulfonamide

CAS Number

8013-74-9

Product Name

O-Toluenesulfonamide

IUPAC Name

2-methylbenzenesulfonamide

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

YCMLQMDWSXFTIF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)N

Solubility

0.01 M
In water, 1.62X10+3 mg/L at 25 °C
Slightly soluble in water
Soluble in alcohol; slightly soluble in ether
Slightly soluble in ether, DMSO; soluble in ethanol
Solubility in water, g/100ml at 25 °C: 0.162

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N

O-Toluenesulfonamide, with the chemical formula C₇H₉NO₂S, is an aromatic sulfonamide compound characterized by a methyl group attached to the benzene ring at the ortho position relative to the sulfonamide group. It appears as a white to creamy crystalline solid and is slightly soluble in water (1.6 g/L at 25 °C) but more soluble in organic solvents like ethanol . O-Toluenesulfonamide is part of a group that includes its para isomer, p-toluenesulfonamide, and they are often encountered together in various applications .

Analytical Chemistry

  • Impurity Detection in Saccharin: OTS is a major impurity found in artificial sweeteners containing saccharin []. Research efforts have focused on developing methods for detecting and quantifying OTS levels in saccharin and saccharin sodium. For instance, a study describes a reversed-phase high-performance liquid chromatography (HPLC) method for this purpose [].

Organic Chemistry

  • Synthetic Intermediate: OTS can act as a precursor or intermediate in the synthesis of various organic compounds. However, specific research examples utilizing OTS in this manner are currently limited in publicly available information.

Material Science

  • Limited Applications: There is currently limited information on the use of OTS in material science research. Further exploration of this area might reveal potential applications based on its chemical properties.

Safety and Toxicology Research

  • Safety Handling: Research on OTS emphasizes its safety profile during handling and storage in laboratories. Studies indicate that OTS is combustible and can release irritating fumes in a fire []. Safety protocols recommend using appropriate ventilation, personal protective equipment like gloves and respirators, and proper disposal methods [].
Typical of sulfonamides, including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can be substituted with various nucleophiles, forming new compounds.
  • Acylation Reactions: It can react with acyl chlorides or anhydrides to form acylated derivatives.
  • Hydrolysis: Although it is not readily biodegradable, hydrolysis under specific conditions can occur, especially in acidic or basic environments .

O-Toluenesulfonamide can be synthesized through several methods:

  • Amination of Toluene Sulfonyl Chloride: Reacting o-toluenesulfonyl chloride with ammonia or amines yields o-toluenesulfonamide.
  • Reduction of Nitro Compounds: Starting from nitrotoluene derivatives, reduction processes can yield o-toluenesulfonamide.
  • Direct Sulfonation: Toluene can undergo sulfonation followed by amination to produce o-toluenesulfonamide .

O-Toluenesulfonamide has diverse applications across various industries:

  • Plasticizers: It serves as a reactive plasticizer in synthetic resins and plastics, enhancing flexibility and flow properties .
  • Chemical Intermediates: Used in the production of fluorescent pigments and dyes.
  • Pharmaceuticals: It is involved in synthesizing saccharin and other pharmaceutical compounds .

Studies have indicated that o-toluenesulfonamide interacts with various biological systems:

  • Metabolism: Following oral administration in rats, it is rapidly absorbed and primarily excreted via urine. Metabolites include 2-sulfamoylbenzyl alcohol and saccharin, indicating its role in metabolic pathways .
  • Environmental Impact: Its low biodegradability and tendency to accumulate in aquatic environments raise concerns about its ecological footprint .

O-Toluenesulfonamide shares structural similarities with other sulfonamides. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
O-ToluenesulfonamideC₇H₉NO₂SOrtho position of the methyl group
P-ToluenesulfonamideC₇H₉NO₂SMethyl group at para position
Benzene SulfonamideC₆H₅NO₂SLacks methyl substitution on benzene ring
SaccharinC₇H₅NO₃SContains a carbonyl group adjacent to sulfonamide

O-Toluenesulfonamide's unique ortho substitution imparts distinct properties compared to its para counterpart and other similar compounds. Its applications as a plasticizer and chemical intermediate further distinguish it within its class.

Physical Description

DryPowder
COLOURLESS CRYSTALS.

Color/Form

Octahedral crystals from alcohol; prisms from water
Colorless crystals

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.03539970 g/mol

Monoisotopic Mass

171.03539970 g/mol

Boiling Point

214 °C at 10 mm Hg
>270 °C

Heavy Atom Count

11

Density

1.46 g/cm³

Melting Point

156.3 °C
156 °C

UNII

R81Z6V889P

Vapor Pressure

6.1X10-5 mm Hg at 25 °C (est)
Vapor pressure at 25 °C: negligible

Absorption Distribution and Excretion

... After a single dose of 300 mg/kg bw of (35)S o-toluenesulfonamide to male Wistar rats, the radioactivity was recovered about 85% in urine and about 10% in feces mostly within 48 hr.
In female Wistar rats given single oral doses of 20, 125 or 200 mg/kg bw (14)C-orthotoluenesulfonamide, 79, 58 and 36% of the activity was recovered in 24 hr urine samples; elimination at 24-48 hr was 7, 14 and 33% of the dose, respectively. Within seven days, 4.5, 5.9 and 7% of the activity was recovered from the feces. ...
Low oral doses of 0.2-0.4 mg/kg bw (14)C-ortho-toluenesulfonamide were excreted more slowly in humans than in rats, an average of 56% of the activity being excreted in the urine within 24 hr and almost 90% within 48 hr. Less than 1% of the activity was found in feces.

Metabolism Metabolites

...50% of administration ortho- and para-toluenesulfonamides excreted in urine had been metabolized to ortho- and para-sulfamoylbenzoic acids, respectively.
In female Wistar rats given single oral doses of 20, 125 or 200 mg/kg bw (14)C-orthotoluenesulfonamide, 79, 58 and 36% of the activity was recovered in 24 hr urine samples ... . The main metabolites in the urine were 2-sulfamoylbenzyl alcohol and its sulfate or glucuronic acid conjugates (80%), N-acetyltoluene-2-sulfonamide (6%), saccharin (3%) and 2-sulfamoylbenzoic acid (2%).
... After a single dose of 300 mg/kg bw of (35)S o-toluenesulfonamide to male Wistar rats ... . Approximately 50% of metabolites excreted in urine were o-sulfamoylbenzoic acid, while the compound excreted in feces was unchanged.
Low oral doses of 0.2-0.4 mg/kg bw (14)C-ortho-toluenesulfonamide were excreted more slowly in humans than in rats ... . The main urinary metabolites were 2-sulfamoylbenzoyl alcohol (unconjugated, 7%; conjugated with glucuronic acid, 11%; conjugated with sulfate, 20%), saccharin (35%) 2-sulfanoylbenzoic acid (4%) and N-acetyltoluene-2-sulfonamide (2%).

Wikipedia

O-toluenesulfonamide

Biological Half Life

0.13 Days

Methods of Manufacturing

... obtained by treating 2-methylbenzenesulfonyl chloride with aqueous ammonia (d 0.910). Purified by fractional precipitation: hydrochloric acid is added to a solution which has been rendered alkaline with sodium hydroxide; the impurities are precipitated first.
REACTION OF O-TOLUENESULFONYL CHLORIDE WITH AMMONIA

General Manufacturing Information

Paint and coating manufacturing
Benzenesulfonamide, 2-methyl-: ACTIVE
ortho-Toluenesulfonamide is not produced commercially as a separate chemical in USA, however, a product consisting of a mixture of unknown proportions of the ortho- and para-isomers of toluenesulfonamide is produced in the USA.
Until 1972, ortho-toluenesulfonamide was used in the USA as a chemical intermediate for the commercial production of saccharin.

Analytic Laboratory Methods

Separation of o-toluenesulfonamide from sodium saccharin was achieved by using thin layer chromatography. It was identified by RF and UV, IR and mass spectra. Quantitive determination was performed by gas chromatography.
A gas-liquid chromatographic (GLC) procedure with p-toluenesulfonamide (p-TS) as an internal standard is used to determine o-toluenesulfonamide (o-TS), a major impurity in artificial sweetening substances containing saccharin. Although p-TS can itself occur as an impurity in samples, it is usually absent or present in very small amounts; the highest quantity found in 13 samples analyzed was about 1 ppm. The presence of appreciable amounts, however, would not pose a problem with the GLC procedure. Recoveries of standard o-TS added at various levels were approximately 90%.
Methods for the analysis of ortho-toluenesulfonamide:[Table#5318]

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The importance of the contaminant ortho-toluene sulfonamide (OTS) in the promoting activity of commercial saccharin on rat bladder neoplasia was investigated. OTS, OTS-free and OTS-contaminated saccharin were administered in the drinking water or diet for 2 years to groups of rats pretreated with an intravesical instillation of N-methyl-N-nitrosourea (MNU); OTS alone and OTS-free saccharin were also given to groups of rats not pretreated with MNU. Administration of OTS was not associated with changes in urinary pH, crystalluria or calculus formation, had no effect on the histology of normal rat bladder, and did not increase the incidence of bladder hyperplasia or neoplasia elicited by pretreatment with MNU. No differences could be found between the effect of OTS-free or OTS-contaminated saccharin on bladders of rats pretreated with MNU. These results indicate that OTS contamination played no part in the reported promoting activity of saccharin on the rat bladder. Administration of saccharin did not increase urinary pH, crystalluria or calculus formation, and failed to promote bladder neoplasia after a carcinogenic dose of MNU, though the numbers of proliferative lesions in the bladder were increased.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-20

[Use of a new posterior pituitary hormone, syntocinom (OTS 68) in obstetrics]

H A KRONE, W KRATZ, H SCHLOGL
PMID: 13438230   DOI:

Abstract




Molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide: gas electron diffraction and quantum chemical calculations study

Vjacheslav M Petrov, Georgiy V Girichev, Heinz Oberhammer, Valentina N Petrova, Nina I Giricheva, Anna V Bardina, Sergey N Ivanov
PMID: 18302350   DOI: 10.1021/jp710532z

Abstract

The molecular structure and conformational properties of para-methylbenzene sulfonamide (4-MBSA) and ortho-methylbenzene sulfonamide (2-MBSA) have been studied by gas electron diffraction (GED) and quantum chemical methods (B3LYP/6-311+G** and MP2/6-31G**). Quantum chemical calculations predict the existence of two conformers for 4-MBSA with the S-N bond perpendicular to the benzene plane and the NH2 group either eclipsing or staggering the S-O bonds of the SO2 group. Both conformers possess CS symmetry. The eclipsed form is predicted to be favored by DeltaE = 0.63 kcal/mol (B3LYP) or 1.00 kcal/mol (MP2). According to the calculations, the S-N bond in 2-MBSA can possess planar direction opposite the methyl group (phi(C2C1SN) = 180 degrees ) or nonplanar direction (phi(C2C1SN) approximately 60 degrees ). In both cases, the NH2 group can adopt eclipsed or staggered orientation, resulting in a total of four stable conformers. The nonplanar eclipsed conformer (C1 symmetry) and the planar eclipsed form (CS symmetry) are predicted to be favored. According to the GED analysis, the saturated vapor over solid 4-MBSA at T = 151(3) degrees C consists as mixture of the eclipsed (78(19) %) and staggered (22(19) %) forms. The saturated vapor over solid 2-MBSA at T = 157(3) degrees C consists as a mixture of the nonplanar eclipsed (69(11) %) and planar eclipsed (31(11) %) forms.


Behaviour and biodegradation of sulfonamides (p-TSA, o-TSA, BSA) during drinking water treatment

Doreen Richter, Gudrun Massmann, Uwe Dünnbier
PMID: 18179813   DOI: 10.1016/j.chemosphere.2007.11.026

Abstract

Three sulfonamides -para-toluenesulfonamide (p-TSA), ortho-toluenesulfonamide (o-TSA) and benzenesulfonamide (BSA) - have recently been detected in groundwater within a catchment area of one drinking water treatment plant (DWTP), which is located downstream of a former sewage farm. The degradation pathways of p-TSA, o-TSA and BSA were investigated during drinking water treatment with incubation experiments and an experimental filter. Incubation experiments showed that p-TSA is removed during the treatment by microbiological processes. Removal of p-TSA is performed by adapted microorganisms only present in polluted groundwater. The elimination in an experimental filter of 1.6m length applying filtration velocities from 2 to 6 m h(-1) was approximately 93% of p-TSA. The microbial degradation rates in the incubation experiment were approximately 0.029 microg l(-1) h(-1) (zero order reaction). In the experimental filter, the reaction rate constants were around 0.0063 s(-1) for all filtration velocities (1st order reaction). Drinking water treatment does not reduce the concentration of o-TSA and BSA under conditions encountered in Berlin. p-TSA, o-TSA and BSA were only measured in the low microg l(-1) concentrations range in the purified water.


Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide

Tian-Jun Gong, Bin Xiao, Wan-Min Cheng, Wei Su, Jun Xu, Zhao-Jing Liu, Lei Liu, Yao Fu
PMID: 23822812   DOI: 10.1021/ja405742y

Abstract

A Rh-catalyzed directed C-H cyanation reaction was developed for the first time as a practical method for the synthesis of aromatic nitriles. N-Cyano-N-phenyl-p-toluenesulfonamide, a user-friendly cyanation reagent, was used in the transformation. Many different directing groups can be used in this C-H cyanation process, and the reaction tolerates a variety of synthetically important functional groups.


[Induction of labor by means of endovenous drip infusion of syntocyn OTS-68]

J BAUER, M SWITALA
PMID: 13797656   DOI:

Abstract




[Results of clinical experimentation with a synthetic oxytocic: OTS 68]

R PALLIEZ, M DELECOUR, J SAVARY, M VITSE, M DESMETVANEUPEN
PMID: 14429945   DOI:

Abstract




Surface-directed boundary flow in microfluidic channels

Tom T Huang, David G Taylor, Kwan Seop Lim, Miroslav Sedlak, Rashid Bashir, Nathan S Mosier, Michael R Ladisch
PMID: 16800710   DOI: 10.1021/la053465h

Abstract

Channel geometry combined with surface chemistry enables a stable liquid boundary flow to be attained along the surfaces of a 12 microm diameter hydrophilic glass fiber in a closed semi-elliptical channel. Surface free energies and triangular corners formed by PDMS/glass fiber or OTS/glass fiber surfaces are shown to be responsible for the experimentally observed wetting phenomena and formation of liquid boundary layers that are 20-50 microm wide and 12 microm high. Viewing this stream through a 20 microm slit results in a virtual optical window with a 5 pL liquid volume suitable for cell counting and pathogen detection. The geometry that leads to the boundary layer is a closed channel that forms triangular corners where glass fiber and the OTS coated glass slide or PDMS touch. The contact angles and surfaces direct positioning of the fluid next to the fiber. Preferential wetting of corner regions initiates the boundary flow, while the elliptical cross-section of the channel stabilizes the microfluidic flow. The Young-Laplace equation, solved using fluid dynamic simulation software, shows contact angles that exceed 105 degrees will direct the aqueous fluid to a boundary layer next to a hydrophilic fiber with a contact angle of 5 degrees. We believe this is the first time that an explanation has been offered for the case of a boundary layer formation in a closed channel directed by a triangular geometry with two hydrophobic wetting edges adjacent to a hydrophilic surface.


Distinct reactivity of Pd(OTs)2: the intermolecular Pd(II)-catalyzed 1,2-carboamination of dienes

Chris E Houlden, Chris D Bailey, J Gair Ford, Michel R Gagné, Guy C Lloyd-Jones, Kevin I Booker-Milburn
PMID: 18613664   DOI: 10.1021/ja803397y

Abstract

A Pd-catalyzed intermolecular 1,2-carboamination route to indolines from N-aryl ureas and 1,3-dienes that proceeds under mild conditions in relatively nonacidic media, is presented. The in situ generation, or preformation, of a palladium tosylate emerges as a key parameter in gaining the requisite reactivity for the C-H insertion/carbopalladation/nucleophilic displacement process.


[Effect of a synthetic oxytocic (OTS 68) on isolated guinea pig uterine horn in vitro]

J L ARDISSON, J P FOUQUE
PMID: 13597265   DOI:

Abstract




[Experiences with the oxytoxic drug Syntocinom (OTS 68)]

M MORARI
PMID: 13474444   DOI:

Abstract




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